N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide
CAS No.: 316151-01-6
Cat. No.: VC21500606
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide - 316151-01-6](/images/no_structure.jpg)
Specification
CAS No. | 316151-01-6 |
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Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.5g/mol |
IUPAC Name | N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C20H24N2O4S/c1-26-18-10-6-16(7-11-18)20(23)21-17-8-12-19(13-9-17)27(24,25)22-14-4-2-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) |
Standard InChI Key | KRMQHLIBSQWKST-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Introduction
Structural Characterization
Molecular Structure and Components
N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide consists of several key structural components that define its chemical identity. The compound features a 4-methoxybenzamide moiety connected to a phenyl ring that bears an azepan-1-ylsulfonyl group. This arrangement creates a molecule with multiple functional groups, including an amide linkage, sulfonyl group, aromatic rings, and a methoxy substituent. The azepane ring (a seven-membered heterocyclic ring containing one nitrogen atom) is connected to a sulfonyl group, which bridges to a phenyl ring that is further connected to the 4-methoxybenzamide portion through an amide bond .
Chemical Identity and Properties
Based on structural analysis and comparison with similar compounds, N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide possesses the following physicochemical properties:
Property | Value |
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Molecular Formula | C20H24N2O4S |
Molecular Weight | Approximately 388.5 g/mol |
IUPAC Name | N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methoxybenzamide |
Alternative Name | N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide |
Physical State | Solid at room temperature |
Solubility | Likely moderately soluble in organic solvents |
Topological Polar Surface Area | Approximately 84 Ų |
The molecular structure exhibits a rigid framework due to the aromatic rings, while the azepane ring provides conformational flexibility. The compound contains multiple hydrogen bond donors and acceptors, which influences its interactions with biological systems and solubility characteristics .
Synthetic Approaches
General Synthetic Pathways
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide likely follows synthetic routes similar to those used for structurally related benzamide derivatives. Based on the approaches used for similar compounds, a viable synthetic pathway might involve:
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Preparation of 4-(azepan-1-ylsulfonyl)aniline by reacting 4-aminobenzenesulfonyl chloride with azepane in the presence of a base.
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Subsequent reaction of this intermediate with 4-methoxybenzoyl chloride to form the final amide bond .
This synthetic approach is comparable to the methods used for related compounds such as N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide and N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide, which share similar structural backbones .
Alternative Synthetic Methods
Alternative synthetic routes might include:
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Direct coupling of 4-methoxybenzoic acid with 4-(azepan-1-ylsulfonyl)aniline using coupling reagents such as carbodiimides or phosphonium-based reagents.
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Microwave-assisted synthesis to improve reaction efficiency and yield.
These methods would require optimization of reaction conditions, including temperature, solvent selection, and catalyst systems to ensure high yield and purity of the final product .
Chemical Reactivity and Behavior
Functional Group Reactivity
N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide contains several reactive functional groups that influence its chemical behavior:
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The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding 4-methoxybenzoic acid and 4-(azepan-1-ylsulfonyl)aniline.
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The methoxy group can undergo O-demethylation reactions under appropriate conditions.
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The sulfonamide linkage provides stability but can be cleaved under harsh conditions .
Research Applications and Biological Activity
Structure-Activity Relationships
Analysis of related compounds provides insights into structure-activity relationships that might apply to N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide:
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The azepane ring size (7-membered) may influence receptor binding compared to related compounds with different ring sizes (such as the 6-membered piperidine ring in 4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide).
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The position of the methoxy group on the benzamide portion affects electronic distribution and potentially influences biological activity.
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The absence of additional substituents (such as chloro groups found in some analogs) may alter lipophilicity and membrane permeability .
These structure-activity considerations are important for understanding potential biological effects and for guiding further modifications to optimize specific properties.
Comparative Analysis with Structurally Related Compounds
Comparison with Halogenated Analogs
N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide differs from its chlorinated analogs, such as N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide and N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide, primarily in the absence of chlorine atoms and the position of the methoxy group. These structural differences likely result in:
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Decreased lipophilicity compared to chlorinated analogs
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Different electronic distribution across the molecule
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Potentially altered hydrogen bonding patterns
The non-halogenated nature of N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide may provide advantages in terms of reduced toxicity compared to halogenated analogs, while maintaining core structural features important for biological activity.
Comparison with Ring-Size Variants
The compound contains a seven-membered azepane ring, distinguishing it from related compounds with different ring sizes such as piperidine (six-membered) or morpholine derivatives. Ring size affects:
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Conformational flexibility and rigidity
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Spatial arrangement of functional groups
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Binding affinity to biological targets
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Pharmacokinetic properties
The seven-membered azepane ring provides a specific spatial orientation that may be optimal for certain biological interactions compared to smaller or larger ring systems .
Spectroscopic Characterization
Predicted Spectral Properties
Based on structural features and data from similar compounds, N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide would likely exhibit the following spectroscopic characteristics:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for aromatic protons (approximately δ 7.0-8.0 ppm), methoxy protons (approximately δ 3.8-3.9 ppm), and azepane ring protons (approximately δ 1.5-3.5 ppm). The amide NH proton would typically appear as a singlet around δ 9-10 ppm .
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Infrared Spectroscopy: Key IR absorption bands would include the amide C=O stretch (approximately 1650-1680 cm⁻¹), S=O stretching vibrations (approximately 1140-1170 cm⁻¹ and 1300-1350 cm⁻¹), and aromatic C=C stretches (approximately 1450-1600 cm⁻¹) .
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Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 388, corresponding to the molecular weight, with fragmentation patterns characteristic of loss of the methoxy group, cleavage of the amide bond, and fragmentation of the azepane ring .
These spectroscopic properties provide valuable tools for structural confirmation and purity assessment of the compound.
Future Research Directions
Computational Studies
Computational approaches could provide valuable insights into the properties and behavior of N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide, including:
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Molecular docking studies to predict interactions with potential biological targets
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Quantum mechanical calculations to explore electronic structure and reactivity
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Molecular dynamics simulations to investigate conformational preferences
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Quantitative structure-activity relationship (QSAR) analyses to guide further structural optimization
These computational strategies could help direct experimental efforts and provide a deeper understanding of the compound's behavior in various contexts.
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